N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c25-16-5-2-7-23(16)8-3-6-21-19(27)20(28)22-15-10-13-4-1-9-24-17(26)12-14(11-15)18(13)24/h10-11H,1-9,12H2,(H,21,27)(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZYESBKGDGTGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCCN4CCCC4=O)CC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing cellular processes.
Mode of Action
It’s likely that it interacts with its target(s) in a way that alters their function, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to a range of downstream effects.
Biological Activity
N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula and Structure
The compound has the molecular formula and a molecular weight of 350.4 g/mol. Its structure includes a pyrroloquinoline moiety linked to an oxalamide group, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.4 g/mol |
| CAS Number | 898427-00-4 |
Structural Features
The unique structural features of this compound include:
- A pyrroloquinoline core that is known for various pharmacological activities.
- An oxalamide group that enhances solubility and bioavailability.
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors involved in critical biological pathways. Preliminary data suggest that it may act as an inhibitor of certain coagulation factors, similar to other pyrroloquinoline derivatives.
Structure-Activity Relationships (SAR)
Research indicates that modifications in the pyrroloquinoline structure can lead to significant variations in biological activity. For instance:
- Hydroxyl substitutions at specific positions have been shown to enhance anticoagulant properties.
- The length and nature of side chains (e.g., propyl or pyrrolidinyl groups) can influence binding affinity and selectivity toward target proteins.
Anticoagulant Activity
A study focused on derivatives of pyrrolo[3,2,1-ij]quinolinones evaluated their activity against coagulation factors Xa and XIa. The findings revealed:
-
Inhibition Potency : Some derivatives exhibited IC50 values as low as 2 µM for factor XIa inhibition.
Compound IC50 (µM) for Factor Xa IC50 (µM) for Factor XIa N1-(2-oxo...) 3.68 2 N1-(methyl derivative) 0.7 - 40 Variable
In Vitro Studies
In vitro assays demonstrated that the compound could effectively inhibit thrombin generation in human plasma, suggesting potential applications in managing thrombotic disorders. The results indicated a dose-dependent response, highlighting the importance of optimizing dosage for therapeutic efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a common pyrrolo[3,2,1-ij]quinoline-oxalamide framework with several derivatives, differing primarily in N1 and N2 substituents. Key analogs and their distinguishing features are summarized below:
Physicochemical and Pharmacological Implications
- Solubility : The hydroxypropyl and furan substituents in and improve aqueous solubility, whereas the target compound’s 2-oxopyrrolidine may offer intermediate solubility suitable for oral bioavailability .
- Target Engagement: The rigid pyrroloquinoline core is conserved across analogs, suggesting shared binding modes. The 2-oxopyrrolidine group in the target compound could mimic proline residues in peptides, enhancing selectivity for proteases or kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
